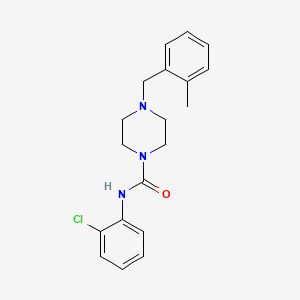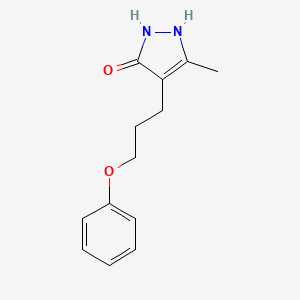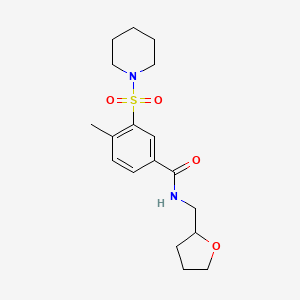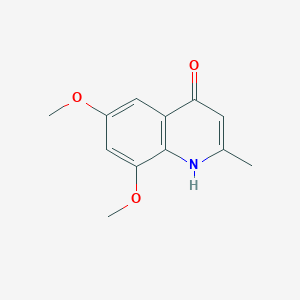
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, also known as BDZ-1, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2A receptor and a partial agonist of the 5-HT1A receptor. It also acts as a dopamine D2 receptor antagonist. The exact mechanism of action of N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is not fully understood, but it is believed to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has various advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and its effects are well documented. Another advantage is that it is relatively easy to synthesize and purify. One of the limitations is that it has limited solubility in water, which can make it difficult to work with in certain experiments. Another limitation is that it has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are many future directions for the study of N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide. One direction is to further elucidate its mechanism of action and its effects on various neurotransmitters and neurotrophic factors. Another direction is to study its potential therapeutic applications in various fields of medicine such as psychiatry, neurology, and oncology. Another direction is to study its potential use as a tool compound for the study of various biological processes. Overall, N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has great potential for further study and development in the field of medicinal chemistry.
Synthesis Methods
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is synthesized by reacting 1-(2-chlorophenyl)piperazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide as a white crystalline solid. The purity of the compound is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine such as psychiatry, neurology, and oncology. In psychiatry, N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects. In neurology, N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In oncology, N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of various types of cancer.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-6-2-3-7-16(15)14-22-10-12-23(13-11-22)19(24)21-18-9-5-4-8-17(18)20/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQPAAAFPQLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)
![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)

![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)

![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)